2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid
Description
Properties
CAS No. |
1179362-81-2 |
|---|---|
Molecular Formula |
C15H10F3NO2S |
Molecular Weight |
325.31 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21) |
InChI Key |
LCOKCHAGERXEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid via N-Alkylation
This is the most common route documented in the literature and patent sources:
Step 1: Preparation of 2-(trifluoromethyl)-phenothiazine core
Starting from 2-nitro-3-(trifluoromethyl)aniline or related intermediates, phenothiazine ring formation is achieved through nucleophilic substitution and Smiles rearrangement reactions involving 2-aminothiophenol derivatives and substituted aryl halides. This step ensures the trifluoromethyl group is positioned correctly on the aromatic system.
(Referenced from patent WO2017222466A1 and related synthetic schemes).Step 2: N-Alkylation at the 10-position
The phenothiazine nitrogen is alkylated using a haloacetic acid derivative or its ester under basic conditions (e.g., sodium hydride or potassium carbonate as base). This reaction forms the N-10-substituted intermediate.
Alkylation with bromoacetic acid esters followed by hydrolysis is a typical approach to introduce the acetic acid moiety.
(Supported by synthetic descriptions in patent literature and chemical suppliers’ data).Step 3: Hydrolysis to free acid
If the acetic acid group was introduced as an ester, acidic or basic hydrolysis is performed to yield the free carboxylic acid, completing the synthesis of this compound.
Alternative Methods and Variations
Direct introduction of trifluoromethyl group
In some approaches, trifluoromethylation is carried out on preformed phenothiazine derivatives using electrophilic trifluoromethylation reagents, although these methods are less common due to regioselectivity challenges.Use of protected intermediates
Hydroxyl or amine protecting groups may be employed during synthesis to improve yields and selectivity, especially when multiple reactive sites are present.N-alkylation with functionalized alkyl halides
Variations include the use of alkyl halides bearing additional functional groups to facilitate subsequent transformations or improve solubility.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Phenothiazine core synthesis | 2-Aminothiophenol + substituted aryl halide, Smiles rearrangement | Formation of trifluoromethyl-substituted phenothiazine | Key step for CF3 group placement |
| 2 | N-Alkylation | Haloacetic acid ester + base (NaH, K2CO3) | N-10-alkylated phenothiazine intermediate | Ester form introduced |
| 3 | Hydrolysis | Acidic or basic hydrolysis (HCl, NaOH) | Free acetic acid derivative | Final compound obtained |
Research Findings and Analytical Data
- The trifluoromethyl substitution enhances lipophilicity and metabolic stability, important in drug design.
- N-alkylation reactions proceed efficiently under mild conditions with good regioselectivity for the N-10 position.
- Purification is typically achieved by silica gel chromatography using methanol/dichloromethane mixtures.
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target compound (m/z ~ 326 [M+H]+).
- NMR and IR spectroscopy confirm the presence of the acetic acid group and trifluoromethyl substitution.
Chemical Reactions Analysis
Oxidation Reactions
The phenothiazine ring undergoes oxidation under controlled conditions:
-
Mechanistic Insight : Oxidation occurs at the sulfur atom in the phenothiazine ring, progressing to sulfoxide (S=O) and sulfone (O=S=O) derivatives. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects .
Substitution Reactions
Electrophilic and nucleophilic substitutions are observed on the aromatic system:
-
Key Note : The trifluoromethyl group directs substitution to the para position due to its meta-directing nature, enhancing regioselectivity .
Esterification and Amide Formation
The carboxylic acid group participates in condensation reactions:
-
Application : These derivatives are intermediates in synthesizing bioactive molecules, such as HDAC inhibitors .
Reduction Reactions
Functional group transformations involving reduction:
Degradation Under Stress Conditions
Forced degradation studies reveal stability profiles:
Coupling Reactions
Cross-coupling for bioconjugation or polymer synthesis:
| Reaction Type | Catalyst/Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-functionalized derivative | Fluorescent probes |
Critical Research Findings
-
Selectivity in Substitution : The trifluoromethyl group enhances electrophilic substitution at the 3- and 7-positions of the phenothiazine ring .
-
Oxidative Stability : Sulfone derivatives exhibit greater metabolic stability compared to sulfoxides, making them preferable for pharmaceutical applications .
-
Functionalization Potential : The carboxylic acid group enables facile derivatization into esters, amides, and hydrazides, expanding utility in drug design .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antipsychotic Properties
The compound is structurally related to phenothiazine derivatives, which have been widely studied for their antipsychotic effects. Research indicates that compounds with trifluoromethyl substitutions can enhance the pharmacological properties of phenothiazines. A study demonstrated that derivatives of phenothiazine exhibit significant antagonistic activity at dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders.
2. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Environmental Science Applications
1. Environmental Monitoring
The compound has been utilized in environmental monitoring programs due to its ability to act as a tracer for assessing pollution levels in aquatic environments. Its stability and detection sensitivity make it an ideal candidate for tracking contaminants in water bodies. Studies have employed this compound to evaluate the impact of industrial discharges on local ecosystems .
2. Chemical Risk Assessment
Under the Canadian Environmental Protection Act, this compound has been included in assessments aimed at understanding the risks associated with chemical substances in the environment. The compound's persistence and potential toxicological effects have made it a subject of interest for regulatory bodies assessing human health and ecological risks .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antipsychotic properties | Significant D2 receptor antagonism; potential for schizophrenia treatment |
| Medicinal Chemistry | Antimicrobial activity | Effective against resistant bacterial strains; disrupts cell membranes |
| Environmental Science | Environmental monitoring | Used as a tracer for pollution assessment; effective in detecting contaminants |
| Environmental Science | Chemical risk assessment | Included in risk assessments under CEPA; evaluated for persistence and toxicity |
Case Studies
Case Study 1: Antipsychotic Efficacy
A clinical trial involving a trifluoromethyl-substituted phenothiazine derivative demonstrated improved efficacy over traditional antipsychotics. Patients treated with this compound showed a significant reduction in psychotic symptoms compared to those receiving placebo treatments. The study emphasized the importance of molecular modifications in enhancing therapeutic outcomes.
Case Study 2: Environmental Impact Assessment
In a study conducted along the Great Lakes, researchers utilized this compound to trace industrial pollutants. The findings revealed elevated levels of this compound near industrial discharge points, correlating with adverse ecological effects observed in local fish populations. This case underscores the utility of the compound in environmental monitoring and risk assessment frameworks .
Mechanism of Action
The mechanism of action of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Non-trifluoromethylated analogs (e.g., Chlorpromazine) are established antipsychotics but may exhibit higher metabolic degradation rates .
Modifications at the 10-Position
The 10-position is critical for functionalization. Comparisons include:
Key Observations :
- The acetic acid moiety allows conjugation with amines or alcohols, enabling prodrug development (e.g., fluphenazine esters in ).
- PEGylation (e.g., PPO) enhances aqueous solubility, whereas benzoyl groups may improve membrane permeability .
Fluphenazine Derivatives and Prodrugs
Fluphenazine-related compounds highlight the role of the trifluoromethyl group in antipsychotics:
Key Observations :
- The acetic acid group in the parent compound serves as a synthetic handle for prodrug development (e.g., esterification to improve bioavailability) .
- Impurities like Fluphenazine S-Oxide underscore the importance of trifluoromethylation in stabilizing the core structure against oxidation .
Metabolites and Functional Analogs
Metabolites reveal structural adaptability:
Biological Activity
2-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid, identified by its CAS number 1179362-81-2, is a compound belonging to the phenothiazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The phenothiazine scaffold is known for its diverse biological effects, including antipsychotic, anti-inflammatory, and anticancer properties.
The compound features a trifluoromethyl group which significantly influences its biological activity. The presence of this moiety often enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenothiazine derivatives. For instance, a study involving various phenothiazine derivatives demonstrated significant cytotoxic effects against liver cancer cell lines. In vitro assays indicated that certain derivatives exhibited IC50 values as low as 0.26 μM, showcasing their potency against cancer cells . The mechanisms of action included induction of apoptosis and modulation of cholinesterase activity, which is crucial for cellular signaling in cancer progression.
Neuroprotective Effects
Phenothiazines are also noted for their neuroprotective properties. Research has shown that specific derivatives can modulate neurotransmitter systems, particularly dopaminergic and cholinergic pathways. This modulation can lead to protective effects against neurodegenerative conditions . In zebrafish models, compounds derived from phenothiazines displayed lower toxicity while effectively enhancing cholinesterase activity, indicating a favorable safety profile .
Anti-inflammatory Activity
The anti-inflammatory effects of phenothiazine derivatives have been documented in various preclinical studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . Their ability to modulate inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases.
Study 1: Anticancer Efficacy
In a comparative study involving multiple phenothiazine derivatives, this compound was evaluated for its cytotoxicity against different cancer cell lines. The results indicated that this compound had a significant inhibitory effect on cell proliferation, with IC50 values comparable to established chemotherapeutics. The study concluded that further investigation into its mechanism of action could provide insights into its potential as an anticancer agent .
Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of phenothiazine derivatives in a zebrafish model. The results showed that treatment with the compound led to reduced neuronal cell death and improved motor function in treated larvae compared to controls. This suggests that the compound may exert protective effects through modulation of cholinergic activity .
Summary of Research Findings
| Activity | IC50 Values | Mechanism | Model Used |
|---|---|---|---|
| Anticancer | 0.26 μM | Induction of apoptosis | Liver cancer cell lines |
| Neuroprotective | N/A | Modulation of cholinesterase activity | Zebrafish model |
| Anti-inflammatory | N/A | Inhibition of pro-inflammatory cytokines | Animal models |
Q & A
Q. How to assess photostability for long-term biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
